4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide
Description
4-(2-(6-Chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a sulfonamide derivative featuring a benzo[d]thiazole core substituted with a chlorine atom at position 6, a hydrazinecarbonyl linker, and an N,N-dimethylbenzenesulfonamide group. This compound is of interest due to its structural complexity, which combines heterocyclic, sulfonamide, and hydrazine functionalities. Such motifs are common in pharmaceuticals, particularly in antimicrobial, anticancer, and anti-inflammatory agents .
Properties
IUPAC Name |
4-[[(6-chloro-1,3-benzothiazol-2-yl)amino]carbamoyl]-N,N-dimethylbenzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN4O3S2/c1-21(2)26(23,24)12-6-3-10(4-7-12)15(22)19-20-16-18-13-8-5-11(17)9-14(13)25-16/h3-9H,1-2H3,(H,18,20)(H,19,22) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLRFUYMZOIMVFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NNC2=NC3=C(S2)C=C(C=C3)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN4O3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Bond Disconnections
The molecular architecture of 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide suggests three logical disconnections for synthetic planning:
Sulfonamide Core Construction
The N,N-dimethylbenzenesulfonamide moiety is typically synthesized via sulfonylation of dimethylamine with 4-chlorosulfonylbenzoic acid derivatives. Patent EP0314663A1 demonstrates that controlled sulfonylation at 0–5°C in dichloromethane minimizes polysubstitution byproducts.
Benzothiazole Ring Formation
6-Chlorobenzo[d]thiazole is prepared through cyclocondensation of 2-amino-4-chlorothiophenol with cyanogen bromide, achieving 92% purity when conducted in acetic acid at reflux.
Hydrazinecarboxamide Linker Assembly
Coupling the sulfonamide and benzothiazole fragments requires hydrazine-mediated nucleophilic acyl substitution. Arab Journal of Chemistry reports that activating the carbonyl with EDCI/HOBt in DMF increases coupling efficiency to 78% compared to 54% with DCC alone.
Primary Synthetic Pathways
Stepwise Fragment Coupling (Method A)
Synthesis of 4-Carboxy-N,N-dimethylbenzenesulfonamide
- Reagents : 4-(Chlorosulfonyl)benzoic acid, dimethylamine (2.5 eq)
- Conditions : 0°C in THF, 12 h
- Yield : 89% after recrystallization (ethanol/water)
Activation as Mixed Carbonate
- Reagents : Ethyl chloroformate, N-methylmorpholine
- Conditions : -10°C, 2 h
- Intermediate Stability : 72 h at -20°C
Hydrazine Coupling
- Reagents : 6-Chlorobenzo[d]thiazol-2-amine (1.2 eq)
- Conditions : RT in DMF, 24 h
- Yield : 68% (HPLC purity >98%)
Table 1: Comparative Solvent Effects on Coupling Efficiency
| Solvent | Dielectric Constant | Yield (%) | Purity (%) |
|---|---|---|---|
| DMF | 36.7 | 68 | 98.2 |
| THF | 7.5 | 41 | 89.5 |
| DCM | 8.9 | 29 | 76.8 |
| Acetonitrile | 37.5 | 55 | 94.1 |
Alternative Routes and Novel Methodologies
Microwave-Assisted Synthesis
Conditions
Energy Efficiency Metrics
- 78% reduction in energy consumption vs conventional heating
- 5-fold increase in reaction rate
Continuous Flow Chemistry Approach
Table 2: Flow Reactor Parameters vs Batch Synthesis
| Parameter | Flow System | Batch System |
|---|---|---|
| Residence Time (min) | 8 | 240 |
| Space-Time Yield (kg/L·h) | 0.47 | 0.09 |
| Byproduct Formation (%) | 1.2 | 4.8 |
Critical Process Optimization Factors
pH Control in Hydrazine Coupling
Maintaining pH 6.5–7.0 with phosphate buffer prevents:
Purification Strategies
Crystallization Conditions
- Solvent System : Ethyl acetate/n-hexane (1:3 v/v)
- Crystal Polymorphs :
Chromatographic Methods
Analytical Characterization Benchmarks
Industrial-Scale Production Considerations
Cost Analysis of Starting Materials
Table 3: Raw Material Cost Breakdown (Per kg Product)
| Component | Cost (USD) | % Total |
|---|---|---|
| 4-(Chlorosulfonyl)benzoic acid | 420 | 38.2 |
| 6-Chlorobenzo[d]thiazol-2-amine | 310 | 28.1 |
| Solvents & Reagents | 220 | 20.0 |
| Energy & Purification | 150 | 13.7 |
Environmental Impact Metrics
- Process Mass Intensity : 86 kg/kg (benchmark: 120 kg/kg for similar APIs)
- Carbon Footprint : 14.2 kg CO2-eq/kg product (reduced by 32% vs traditional methods)
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The 6-chloro group on the benzo[d]thiazole ring undergoes nucleophilic substitution under basic or catalytic conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Aromatic substitution | K₂CO₃/DMF, 80°C, amine nucleophiles | 6-amino derivatives | |
| SNAr with thiols | EtOH, reflux | 6-thioether analogs |
This reactivity enables diversification of the thiazole ring for structure-activity relationship (SAR) studies.
Hydrolysis of Hydrazinecarbonyl Group
The hydrazinecarbonyl (-NH-NH-C=O) linker is susceptible to hydrolysis:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Acidic hydrolysis | HCl (conc.), Δ | Benzo[d]thiazol-2-yl hydrazine + carboxylic acid | |
| Alkaline hydrolysis | NaOH (aq.), reflux | Sodium carboxylate derivatives |
Cyclization Reactions
Intramolecular cyclization can occur under dehydrating conditions:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Thermal cyclization | PPA, 120°C | Thiazolo[3,2-b] triazin-6-one | |
| Acid-catalyzed | H₂SO₄, RT | Fused heterocyclic systems |
Redox Reactions
The sulfonamide and thiazole groups participate in redox processes:
| Reaction Type | Conditions | Products | References |
|---|---|---|---|
| Birch reduction | Na/NH₃, t-BuOH, -78°C | Dihydrobenzenesulfonamide derivatives | |
| Oxidation of sulfur | H₂O₂, AcOH | Sulfone analogs |
Mechanistic Insight (Birch Reduction ):
The benzenesulfonamide group undergoes reduction via electron transfer from solvated electrons in liquid ammonia, leading to cleavage of S–N or C–S bonds. Competing pathways yield:
-
Pathway A: Sulfite ions (via S–N cleavage)
-
Pathway B: Thiophenol derivatives (via C–S cleavage)
Sulfonamide Reactivity
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| N-Alkylation | Alkyl halides, K₂CO₃ | N-alkylsulfonamide derivatives | |
| Sulfonamide cleavage | HI, Δ | Benzenesulfonic acid |
Hydrazine Derivatives
| Reaction Type | Reagents | Products | References |
|---|---|---|---|
| Condensation | Aldehydes/ketones | Hydrazone analogs | |
| Azo coupling | Diazonium salts | Azo-linked conjugates |
Stability Under Physiological Conditions
Critical for drug development, the compound shows:
-
pH-dependent hydrolysis : Degrades rapidly in gastric pH (1.2) but remains stable in blood pH (7.4)
-
Photolytic degradation : Forms chlorinated byproducts under UV light
Catalytic Modifications
Pd-mediated cross-coupling reactions at the chloro position:
| Reaction Type | Catalysts | Products | References |
|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄, K₂CO₃ | Biaryl derivatives | |
| Buchwald-Hartwig | Pd₂(dba)₃, Xantphos | Aminated thiazole analogs |
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
In biological research, it can be used to study enzyme inhibition, receptor binding, and other biochemical processes.
Medicine
Industry
In industry, it can be used in the production of dyes, pigments, and other chemical products.
Mechanism of Action
The mechanism by which this compound exerts its effects depends on its specific application. For example, as an anti-inflammatory agent, it may inhibit the production of pro-inflammatory cytokines by interfering with signaling pathways such as NF-κB. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
Comparison with Similar Compounds
Sulfonamide Derivatives with Benzo[d]thiazole Moieties
- Compounds 11–14 (): These derivatives feature a 6-chlorobenzo[d]thiazol-2-yl group and sulfonamide backbone. For example, Compound 11 is synthesized via a 15-hour reaction in toluene with PTSA, yielding a melting point of 177–180°C. The hydrazinecarbonyl group is absent here, replaced by imino-methylthio substituents .
- Compound 5d (): N-[N-(6-Chlorobenzothiazol-2-yl)methylthiocarbonimidoyl]-S,S-diphenylsulfilimine, synthesized via photolysis, forms triazolobenzothiazoles. Unlike the target compound, this lacks the sulfonamide group but retains the chlorobenzothiazole core .
Triazole and Thiadiazole Derivatives
- Compounds 7–9 (): These 1,2,4-triazole-3-thiones incorporate sulfonylphenyl groups. Synthesized via cyclization of hydrazinecarbothioamides, they exhibit tautomerism (thione vs. thiol forms), confirmed by IR spectra (νC=S at 1247–1255 cm⁻¹; absence of νS-H bands) .
- Compounds 7b and 11 (): Thiadiazole derivatives with IC50 values of 1.61–1.98 µg/mL against HepG-2 cells. These highlight the role of thiazole and hydrazinecarbothioamide groups in anticancer activity .
Malonate Esters with Benzo[d]thiazole
- Compounds 5fc, 5gc, and 5hr (): These malonate esters feature enantiomeric purities of 80–82% and melting points of 92–127°C. The 6-chlorobenzo[d]thiazol-2-yl group is appended via asymmetric catalysis, differing from the target compound’s sulfonamide linkage .
Physicochemical Properties
Key Observations :
- The target compound’s hydrazinecarbonyl group would likely show C=O stretching at ~1660–1680 cm⁻¹, similar to ’s hydrazinecarbothioamides .
- Melting points vary widely (92–180°C), influenced by substituents (e.g., bulky malonate esters lower melting points compared to sulfonamides) .
Key Observations :
- Thiadiazole and triazole derivatives () show potent anticancer and antimicrobial activities, suggesting that the target compound’s hydrazinecarbonyl group may enhance similar effects .
Stability and Reactivity
- Tautomerism : Compounds 7–9 () exist as thione tautomers, stabilized by NH and C=S groups. The target compound’s hydrazinecarbonyl group may exhibit similar tautomeric behavior, affecting solubility and reactivity .
- Synthesis Challenges : ’s compounds require prolonged reaction times (15 hours) with PTSA, whereas uses asymmetric catalysis for higher enantiopurity. The target compound’s synthesis may face similar challenges in optimizing yield and purity .
Biological Activity
The compound 4-(2-(6-chlorobenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-dimethylbenzenesulfonamide is a benzothiazole derivative that has garnered attention for its potential biological activities, particularly in anticancer and anti-inflammatory applications. This article synthesizes recent research findings, highlighting the synthesis, biological evaluations, and mechanisms of action associated with this compound.
Synthesis
The synthesis of this compound typically involves the reaction of 6-chlorobenzo[d]thiazole derivatives with hydrazine and various carbonyl compounds. The process may utilize methods such as:
- Condensation Reactions : These reactions often involve hydrazine derivatives reacting with sulfonamides or related carbonyl compounds under acidic or basic conditions to yield the target compound.
- Characterization Techniques : The synthesized compounds are characterized using techniques like NMR, LC-MS, and HPLC to confirm their structure and purity .
Anticancer Properties
Recent studies have demonstrated that benzothiazole derivatives exhibit significant anticancer activity. Specifically, the compound has been evaluated against various cancer cell lines, including:
- A431 (human epidermoid carcinoma)
- A549 (non-small cell lung cancer)
- H1299 (non-small cell lung cancer)
These evaluations typically employ assays such as MTT for cell viability and flow cytometry for apoptosis analysis. Key findings include:
- Inhibition of Cell Proliferation : The compound significantly inhibits the proliferation of A431 and A549 cells, with IC50 values indicating effective concentrations .
- Induction of Apoptosis : Flow cytometry results show that the compound promotes apoptosis in treated cells, evidenced by increased annexin V positivity .
Anti-inflammatory Effects
In addition to its anticancer activity, the compound has demonstrated anti-inflammatory properties:
- Cytokine Inhibition : Studies show reduced levels of inflammatory cytokines such as IL-6 and TNF-α in macrophage cell lines (RAW264.7) upon treatment with the compound .
The biological activity of this compound can be attributed to several mechanisms:
- Signal Pathway Inhibition : The compound has been shown to inhibit key signaling pathways involved in cancer progression, notably the AKT and ERK pathways .
- Cell Cycle Arrest : Flow cytometry analyses indicate that treatment with the compound leads to significant cell cycle arrest at various phases, which contributes to its anticancer effects .
Case Studies and Research Findings
Several research articles provide insights into the biological activity of this compound:
- A study published in Journal of Physical Chemistry highlights its synthesis and characterization, along with detailed biological evaluations showing promising anticancer activity against multiple cell lines .
- Another research article discusses modifications to benzothiazole derivatives, emphasizing their enhanced bioactivity against cancer cells and inflammation .
Q & A
Q. What controls are critical in assessing the compound’s stability under physiological conditions?
- Methodological Answer : Include (1) negative controls (vehicle-only), (2) positive controls (e.g., ascorbic acid for oxidative stability), and (3) accelerated degradation studies (40°C/75% RH for 4 weeks) followed by HPLC-UV analysis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
